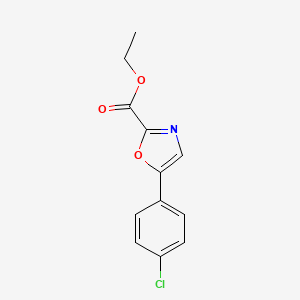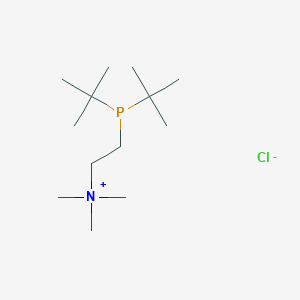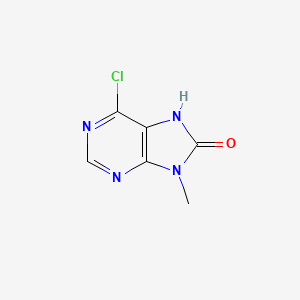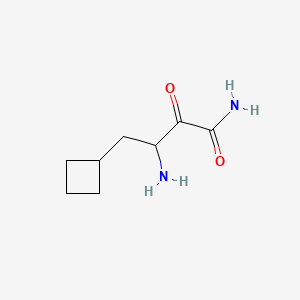
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine is an organic compound known for its high hole mobility, making it a valuable material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photodetectors . It is a white powder or crystalline substance with a molecular formula of C46H46N2 and a molecular weight of 626.87 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine can be synthesized through a phase transfer catalyzed interfacial polycondensation reaction. This involves the reaction of bisphenol monomers with adipoyl chloride in the presence of a phase transfer catalyst . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the compound is produced using high-purity sublimed materials to ensure a purity greater than 99.5% . The sublimation process involves heating the compound to its sublimation point, allowing it to transition directly from a solid to a gas, and then condensing it back into a solid form.
Analyse Des Réactions Chimiques
Types of Reactions
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Halogenated derivatives are the main products.
Applications De Recherche Scientifique
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine has a wide range of applications in scientific research :
Chemistry: Used as a hole transport material in OLEDs due to its high hole mobility.
Biology: Employed in the development of organic photodetectors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance organic electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its high hole mobility, which facilitates the efficient transport of positive charges in electronic devices . In OLEDs, it acts as a hole transport layer, improving the efficiency and stability of the device. The molecular targets include the electron transport layers and the emissive layers in the device structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
- 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
- 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane
Uniqueness
4,4'-cyclohexylidenebisN-(4-methylphenyl)-Benzenamine stands out due to its high hole mobility and its ability to simplify the structure of OLEDs by reducing the number of organic layers required . This makes it a more efficient and cost-effective material compared to its counterparts.
Propriétés
Formule moléculaire |
C32H34N2 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]cyclohexyl]phenyl]aniline |
InChI |
InChI=1S/C32H34N2/c1-24-6-14-28(15-7-24)33-30-18-10-26(11-19-30)32(22-4-3-5-23-32)27-12-20-31(21-13-27)34-29-16-8-25(2)9-17-29/h6-21,33-34H,3-5,22-23H2,1-2H3 |
Clé InChI |
NSAIEWNSTRFQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oleic acid-[9,10-3H]](/img/structure/B1641182.png)





![tert-butyl 9-fluoro-3,4-dihydro-[1,4]diazepino[6,7,1-hi]indole-2(1H)-carboxylate](/img/structure/B1641227.png)

![2,5-Dioxopyrrolidin-1-YL N-{N-[(2-isopropyl-1,3-thiazol-4-YL)methyl]-N-methylcarbamoyl}-L-valinate](/img/structure/B1641233.png)

![(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(nitromethyl)oxolane-3,4-diol](/img/structure/B1641240.png)
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1641244.png)
![(2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid;hydrochloride](/img/structure/B1641246.png)
![2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol](/img/structure/B1641247.png)
